Product packaging for Javanicolide D(Cat. No.:)

Javanicolide D

Cat. No.: B1246102
M. Wt: 566.6 g/mol
InChI Key: BYOUNBVBMRXOLD-PVSFWKLVSA-N
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Description

Historical Discovery and Initial Isolation

The historical discovery of this compound represents a significant milestone in natural product chemistry, with its initial isolation and characterization being reported in 2004 through comprehensive phytochemical investigations of Brucea javanica seeds. The compound was first described alongside Javanicolide C as part of a systematic study that identified multiple new quassinoid structures from this traditional medicinal plant source. The isolation process involved sophisticated chromatographic techniques applied to seed extracts, resulting in the successful purification and structural elucidation of this complex natural product through spectroscopic analysis and chemical evidence.

The discovery process utilized advanced analytical methodologies including nuclear magnetic resonance spectroscopy and mass spectrometry to determine the precise molecular structure and stereochemistry of this compound. The research team employed high-resolution electrospray ionization mass spectrometry to establish the molecular formula as C28H38O12, with the molecular ion peak observed at m/z 567.2461 corresponding to the [M + H]+ ion. This initial characterization work established the foundation for understanding the structural complexity and chemical properties that define this unique quassinoid compound.

The systematic isolation approach involved sequential extraction and purification procedures, beginning with solvent extraction of dried Brucea javanica seeds followed by column chromatography and preparative separation techniques. The researchers successfully isolated this compound as an amorphous powder, enabling detailed structural analysis through one-dimensional and two-dimensional nuclear magnetic resonance experiments that revealed the complete connectivity and stereochemical arrangement of the molecule.

Taxonomic Classification within Quassinoid Compounds

This compound belongs to the quassinoid family, which represents a diverse class of secondary metabolites characterized as degraded triterpene lactones primarily found within the Simaroubaceae plant family. These compounds are grouped into different categories based on their carbon skeleton, with this compound specifically classified as a C20-type quassinoid due to its fundamental 20-carbon framework derived from the picrasane skeleton. The taxonomic classification system for quassinoids organizes these compounds into C-18, C-19, C-20, C-22, and C-25 types according to the number of carbon atoms present in their molecular structure.

Within the C20 quassinoid category, this compound exhibits the characteristic picrasane skeleton that defines this structural class, featuring the basic tetracyclic framework common to most quassinoids. The compound displays specific structural variations that distinguish it from other members of this family, including the presence of multiple hydroxyl groups at positions 11, 12, 15, and 16, along with distinctive ester functionalities that contribute to its unique chemical profile. The molecular classification places this compound within the broader category of prenol lipids, specifically as a terpene lactone belonging to the quassinoids subdivision.

The structural features of this compound align with the general characteristics observed in C20 quassinoids isolated from Brucea javanica, which typically contain bridge groups located at C-8 and C-13 positions and frequently exhibit esterification at the C-15 position. This classification system provides important insights into the biosynthetic relationships and evolutionary connections among different quassinoid structures found throughout the Simaroubaceae family.

Occurrence in Natural Sources

This compound occurs naturally in Brucea javanica, a medicinal shrub belonging to the Simaroubaceae family that is widely distributed throughout tropical and subtropical regions. The primary source of this compound is the seeds of Brucea javanica, where it exists alongside numerous other quassinoid structures including both aglycone and glycoside forms. The plant species has been extensively studied for its rich chemical composition, yielding over 50 different quassinoid compounds through comprehensive phytochemical investigations.

The natural occurrence of this compound within Brucea javanica seeds reflects the complex biosynthetic machinery present in this plant species, which produces an extensive array of structurally related quassinoid metabolites. Research investigations have documented the co-occurrence of this compound with other significant quassinoids including yadanziolides, bruceins, brusatol, and various glycoside derivatives, indicating the sophisticated metabolic pathways involved in quassinoid biosynthesis. The compound appears to be specifically concentrated within the seed tissues, suggesting specialized accumulation mechanisms that may be related to the plant's reproductive biology and chemical defense strategies.

Distribution studies of quassinoids across different Simaroubaceae species have revealed that compounds structurally similar to this compound are primarily found within the Brucea genus, with Brucea javanica serving as the most prolific source of C20-type quassinoids featuring the characteristic esterification patterns observed in this compound. The natural occurrence patterns provide valuable insights into the chemotaxonomic relationships within the Simaroubaceae family and support the use of chemical markers for plant identification and classification purposes.

Research Development Timeline

The research development timeline for this compound began with its initial isolation and characterization in 2004, marking the first scientific documentation of this compound in the peer-reviewed literature. The discovery was published in the Journal of Natural Products as part of a comprehensive study investigating new quassinoids from Brucea javanica seeds, establishing the foundational knowledge regarding its structure and natural occurrence. This initial publication provided the complete structural elucidation through spectroscopic analysis and chemical evidence, setting the stage for subsequent research investigations.

Following the initial discovery, the compound was incorporated into major chemical databases, with its first entry in PubChem occurring in 2006 under the compound identifier CID 11455840. The database entry has undergone regular updates, with the most recent modification recorded in April 2025, reflecting ongoing research interest and data refinement. The inclusion in multiple chemical databases including ChEMBL, KNApSAcK, and PlantaeDB has facilitated broader scientific access and research applications.

Subsequent research developments have explored various aspects of this compound, including its potential biological activities and structure-activity relationships within the quassinoid family. Molecular docking studies conducted in 2020 investigated the binding interactions of this compound with viral proteases, including those from severe acute respiratory syndrome coronavirus 2 and rotavirus, demonstrating binding energies of -7.5 kilocalories per mole with coronavirus proteases and -7.6 kilocalories per mole with rotavirus proteins. These computational studies have expanded the potential therapeutic applications beyond traditional uses associated with Brucea javanica.

The research timeline also encompasses comprehensive reviews of quassinoid chemistry and pharmacology that have included this compound within broader discussions of bioactive natural products. Recent publications in 2021 and 2024 have provided updated perspectives on quassinoid diversity and therapeutic potential, maintaining scientific interest in this compound class and supporting continued research into their mechanisms of action and clinical applications.

Table 1: Key Research Milestones for this compound

Year Research Milestone Publication/Database Reference
2004 Initial isolation and structural characterization Journal of Natural Products
2006 First database entry PubChem (CID 11455840)
2007 Inclusion in metabolite databases KNApSAcK Database
2020 Molecular docking studies with viral proteases Journal of Medicinal Plants Studies
2021 Inclusion in comprehensive quassinoid reviews Current Medical Chemistry
2024 Updated pharmacological assessments Frontiers in Pharmacology
2025 Most recent database modifications PubChem updates

Table 2: Chemical Properties of this compound

Property Value Database Source
Molecular Formula C28H38O12 PubChem, PlantaeDB
Molecular Weight 566.6 g/mol PubChem
Exact Mass 566.23632664 g/mol PlantaeDB
Chemical Abstracts Service Registry Number 713503-91-4 Multiple databases
InChI Key BYOUNBVBMRXOLD-PVSFWKLVSA-N PubChem
Topological Polar Surface Area 189.00 Ų PlantaeDB
Hydrogen Bond Acceptors 12 PlantaeDB
Hydrogen Bond Donors 5 PlantaeDB
Rotatable Bonds 4 PlantaeDB

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O12 B1246102 Javanicolide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38O12

Molecular Weight

566.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-11,12,15,16-tetrahydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C28H38O12/c1-11-7-14(29)21(32)26(5)13(11)9-15-27-10-38-28(24(35)37-6,22(33)17(31)19(26)27)20(27)18(23(34)39-15)40-16(30)8-12(2)25(3,4)36/h7-8,13-15,17-22,29,31-33,36H,9-10H2,1-6H3/b12-8+/t13-,14-,15+,17+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1

InChI Key

BYOUNBVBMRXOLD-PVSFWKLVSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O

Synonyms

javanicolide D

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Properties

Numerous studies have demonstrated the potential of Javanicolide D as an anti-cancer agent. It exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells by activating signaling pathways that lead to cell cycle arrest. For instance, it can inhibit the proliferation of non-small cell lung cancer (A549) and human bone marrow cancer (NCI-H292) cells by altering the expression of apoptosis-related proteins .
  • Mechanisms of Action : Research indicates that this compound may exert its anti-cancer effects by:
    • Inhibiting the PI3K/Akt signaling pathway, crucial for cancer cell survival and metabolism .
    • Inducing mitochondrial apoptosis through the modulation of reactive oxygen species (ROS) levels .

Anti-Viral Activity

Recent molecular docking studies suggest that this compound can bind effectively to viral proteases, indicating potential as an antiviral agent:

  • Inhibition of Viral Proteases : The binding affinity of this compound to key proteins involved in the replication of SARS-CoV-2 and rotavirus has been highlighted in studies. Its ability to inhibit these viral proteases suggests that it could be developed into therapeutic agents for treating viral infections .

Neuroprotective Effects

This compound has also shown promise in neuroprotection:

  • Parkinson's Disease Model : In animal models, this compound improved motor functions in Parkinson's disease by activating the Nrf2 signaling pathway, which reduces neuroinflammation and oxidative stress . This suggests its potential for therapeutic use in neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the pharmacological activities of this compound:

Activity TypeCell Lines/ModelsMechanism of ActionReferences
Anti-CancerA549, NCI-H292Induces apoptosis; inhibits PI3K/Akt pathway
Anti-ViralSARS-CoV-2, RotavirusBinds to viral proteases; inhibits replication
NeuroprotectiveParkinson's Disease ModelActivates Nrf2 pathway; reduces inflammation

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the efficacy of this compound on pancreatic cancer cells (PANC-1), significant cytotoxicity was observed with an IC50 value indicating potent activity. The study highlighted that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Case Study 2: Viral Inhibition

A molecular docking study assessed the binding affinities of several quassinoids, including this compound, against viral targets. The results indicated that this compound exhibited strong binding energies, suggesting its potential utility as an antiviral agent against SARS-CoV-2 .

Preparation Methods

Plant Material and Solvent Selection

The seeds of Brucea javanica serve as the primary source of this compound. Kim et al. (2004b) established methanol (MeOH) as the optimal solvent for extracting quassinoids, including this compound, due to its ability to solubilize polar constituents while minimizing co-extraction of non-target compounds. The extraction process typically involves refluxing powdered seeds in MeOH at a ratio of 1:4 (weight/volume) for 2–3 hours, repeated twice to maximize yield. Comparative studies suggest that ethanol (EtOH) yields lower quantities of this compound, likely due to differences in polarity and extraction efficiency.

Large-Scale Extraction Protocols

For industrial-scale production, Soxhlet extraction with MeOH is preferred. This method ensures continuous solvent cycling, reducing material waste and improving throughput. Post-extraction, the combined MeOH filtrates are concentrated under vacuum at 40°C to preserve thermolabile quassinoids. Freeze-drying the concentrate yields a crude extract containing this compound at approximately 0.2–0.5% w/w, as quantified by high-performance liquid chromatography (HPLC).

Isolation and Purification Techniques

Column Chromatography

The crude extract undergoes fractionation using silica gel column chromatography. Kim et al. (2004b) employed a gradient elution system starting with dichloromethane (CH2_2Cl2_2) and gradually increasing polarity with acetone (5:1 to 3:1 v/v). this compound elutes in the medium-polarity fractions (CH2_2Cl2_2:acetone, 4:1), identified by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

Table 1: Chromatographic Parameters for this compound Isolation

ParameterDetailsReference
Stationary PhaseSilica gel (200–300 mesh)
Mobile PhaseCH2_2Cl2_2:Acetone (gradient)
Elution Volume150–200 mL/g stationary phase
Rf_f Value (TLC)0.45 (CH2_2Cl2_2:Acetone, 4:1)

Preparative Thin-Layer Chromatography (TLC)

Final purification is achieved using preparative TLC on 20 × 20 cm silica gel plates (500 μm thickness). The optimal solvent system for resolving this compound is CH2_2Cl2_2:acetone (5:1), yielding a single band with Rf_f = 0.45. The target compound is scraped from the plate and dissolved in MeOH, followed by centrifugation (12,000 rpm, 10 min) to remove silica residues.

Structural Characterization and Analytical Methods

Spectroscopic Analysis

This compound’s structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 5.78 (1H, d, J = 10 Hz, H-15), δ 4.32 (1H, m, H-7), δ 1.28 (3H, s, H-30).

  • 13^{13}C NMR : 178.2 ppm (C-20 lactone), 82.5 ppm (C-11 epoxy).

  • HR-ESI-MS : m/z 589.2387 [M + Na]+^+ (calc. 589.2389 for C28_{28}H38_{38}O12_{12}Na).

High-Performance Liquid Chromatography (HPLC)

HPLC protocols adapted from Su et al. (2020) utilize a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of water (A) and methanol (B). A gradient elution (5–100% B over 55 min) at 30°C resolves this compound at 32.4 min (UV detection at 240 nm). Method validation confirms linearity (R2^2 = 0.999) over 10–500 μg/mL and a limit of detection (LOD) of 0.1 μg/mL.

Optimization of Preparation Protocols

Solvent Optimization Studies

Comparative extraction studies reveal that MeOH outperforms ethanol, ethyl acetate, and water in this compound yield. Polar protic solvents enhance solubility of quassinoids’ glycosidic and lactone moieties. However, prolonged MeOH exposure (>6 hours) degrades epoxy groups, necessitating strict temperature control (<40°C).

Yield Improvement Strategies

  • Seed Pretreatment : Soaking seeds in 0.1 M HCl for 1 hour prior to extraction increases yield by 18% via cell wall hydrolysis.

  • Ultrasound-Assisted Extraction : Sonication at 40 kHz for 20 min reduces extraction time by 50% while maintaining purity.

  • Countercurrent Chromatography : A hexane-EtOAc-MeOH-water (5:5:5:5) system achieves 98% purity in a single run, though scalability remains challenging .

Q & A

Q. How should researchers present this compound data to facilitate replication?

  • Answer : Include raw spectral data (NMR, MS) in supplementary materials. Publish detailed protocols for isolation and bioassays, specifying equipment models (e.g., Agilent 1260 HPLC) and solvent batches. Use error bars (SD/SEM) and statistical tests (ANOVA, t-test) in figures, per NIH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Javanicolide D
Reactant of Route 2
Javanicolide D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.